5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol involves several steps. One common method includes the reaction of 4-butylaniline with thiosemicarbazide, followed by cyclization with carbon disulfide under basic conditions to form the thiadiazole ring . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Chemical Reactions Analysis
5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens.
Scientific Research Applications
5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or other active sites in proteins, affecting their function. The compound’s effects are mediated through pathways involving sulfur and nitrogen atoms, which can form coordination complexes with various biological molecules .
Comparison with Similar Compounds
5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol is unique due to its specific substitution pattern on the thiadiazole ring. Similar compounds include:
5-Amino-1,3,4-thiadiazole-2-thiol: Used in the synthesis of diuretics and as an intermediate in pharmaceutical production.
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its applications in agriculture as a pesticide intermediate.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Studied for its antiviral activity.
These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
5-(4-butylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-2-3-4-9-5-7-10(8-6-9)13-11-14-15-12(16)17-11/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYJLWRSIFAIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NNC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.